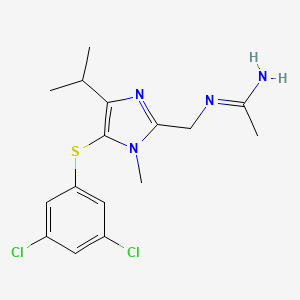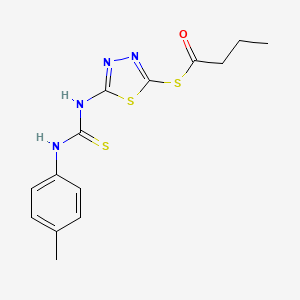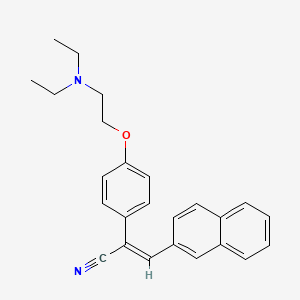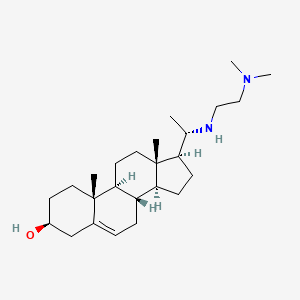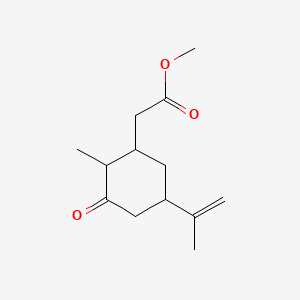
Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate is an organic compound with a complex structure that includes a cyclohexane ring, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ester group into an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl-5-(1-methylethyl): This compound has a similar structure but lacks the ester functional group.
Methylcyclohexene: This compound has a similar cyclohexane ring but different substituents.
Uniqueness
Methyl 2-methyl-5-(1-methylvinyl)-3-oxocyclohexaneacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
95873-42-0 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)acetate |
InChI |
InChI=1S/C13H20O3/c1-8(2)10-5-11(7-13(15)16-4)9(3)12(14)6-10/h9-11H,1,5-7H2,2-4H3 |
InChI Key |
WUMWBENNYNYNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


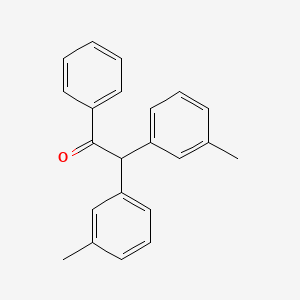

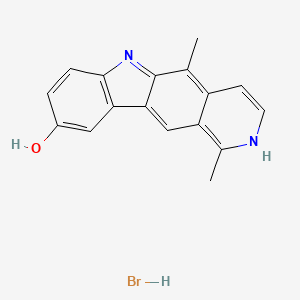

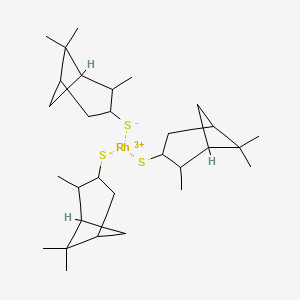
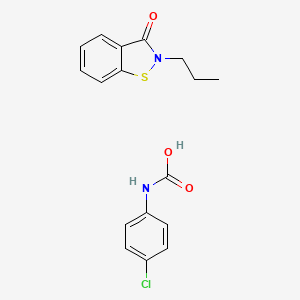
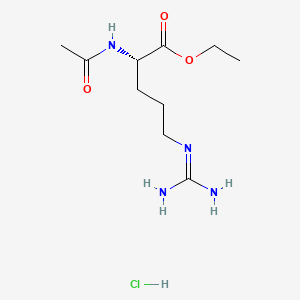
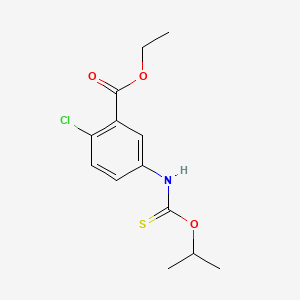
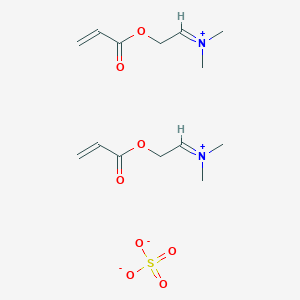
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
